REACTION_CXSMILES
|
C(OC[C:11](=[CH:15][NH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:12]([O-:14])=O)(=O)C1C=CC=CC=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[NH:16]1[C:17]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:12](=[O:14])[CH:11]=[CH:15]1
|
Name
|
2-(benzoyloxymethyl)phenylaminoacrylate
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC(C(=O)[O-])=CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
The bulk of the diphenyl ether was removed by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed (silica gal, 1%-2.5% methanol in dichloromethane)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC(C2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 110.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC[C:11](=[CH:15][NH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:12]([O-:14])=O)(=O)C1C=CC=CC=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[NH:16]1[C:17]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:12](=[O:14])[CH:11]=[CH:15]1
|
Name
|
2-(benzoyloxymethyl)phenylaminoacrylate
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC(C(=O)[O-])=CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
The bulk of the diphenyl ether was removed by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed (silica gal, 1%-2.5% methanol in dichloromethane)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC(C2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 110.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |